![molecular formula C26H25FN2O2 B2899158 (Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one CAS No. 478064-14-1](/img/structure/B2899158.png)
(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one
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Overview
Description
(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as FPPP and is a member of the piperazine family of compounds. FPPP has been found to have a wide range of potential applications in the field of biochemistry and pharmacology.
Mechanism of Action
The exact mechanism of action of FPPP is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to and activates dopamine receptors in the brain, which may have various effects on neurotransmitter signaling.
Biochemical and Physiological Effects:
FPPP has been found to have various biochemical and physiological effects, particularly on dopamine signaling in the brain. It has been shown to increase dopamine release and inhibit dopamine reuptake, which may have implications for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of FPPP is that it has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology. However, one limitation of FPPP is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on FPPP. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of FPPP and its potential applications in various fields of biochemistry and pharmacology.
Synthesis Methods
The synthesis of FPPP involves the reaction of 2-fluorophenylpiperazine with 2-methoxybenzaldehyde and acetophenone in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
FPPP has been found to have potential applications in scientific research, particularly in the field of pharmacology. It has been studied for its potential use as a dopamine receptor agonist, which may have implications for the treatment of various neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
(Z)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O2/c1-31-25-14-8-5-11-21(25)19-22(20-9-3-2-4-10-20)26(30)29-17-15-28(16-18-29)24-13-7-6-12-23(24)27/h2-14,19H,15-18H2,1H3/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPTTYFODRIDFC-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one |
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